Product packaging for [1,3]Thiazolo[3,2-d]tetrazole(Cat. No.:CAS No. 252-01-7)

[1,3]Thiazolo[3,2-d]tetrazole

Cat. No.: B13604449
CAS No.: 252-01-7
M. Wt: 126.14 g/mol
InChI Key: NAKMOOWCQQCODZ-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[3,2-d]tetrazole is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is characterized by a dynamic tautomeric equilibrium with its 2-azidothiazole form, a property that influences its reactivity and makes it a versatile building block for chemical synthesis . The position of this equilibrium is sensitive to solvent polarity and substitution patterns, which can be leveraged in synthetic design . Its primary research value lies in its role as a key intermediate for the synthesis of more complex molecular architectures. For instance, it serves as a precursor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to generate novel triazolobenzothiazole derivatives, a class of compounds with demonstrated neuroprotective activity in human neuroblastoma (SH-SY5Y) cell assays . Furthermore, molecular hybrids containing both thiazole and tetrazole rings, akin to this core structure, have shown promising and diverse biological activities in research settings, including antimicrobial action against various bacterial and fungal strains . Researchers utilize this compound to develop new pharmacologically active molecules aimed at challenging targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N4S B13604449 [1,3]Thiazolo[3,2-d]tetrazole CAS No. 252-01-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252-01-7

Molecular Formula

C3H2N4S

Molecular Weight

126.14 g/mol

IUPAC Name

[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C3H2N4S/c1-2-8-3-4-5-6-7(1)3/h1-2H

InChI Key

NAKMOOWCQQCODZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NN=NN21

Origin of Product

United States

Synthetic Methodologies For 1 2 Thiazolo 3,2 D Tetrazole and Its Analogues

General Synthetic Approaches to Fused Thiazolotetrazoles

The construction of the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole ring system is primarily achieved through two strategic approaches: cycloaddition reactions and intramolecular ring closures. These methods offer versatile pathways to this fused heterocycle, often leveraging the inherent reactivity of strategically functionalized thiazole (B1198619) precursors.

Cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. In the context of fused thiazolotetrazoles, [3+2] cycloaddition reactions are particularly relevant. One conceptual approach involves the reaction of a thiazole-containing dipolarophile with an azide (B81097) source. While direct cycloaddition to form the tetrazole ring fused to a pre-existing thiazole is not commonly reported, the principles of cycloaddition are fundamental to the formation of the tetrazole ring itself from various precursors. For instance, the reaction of organic azides with nitriles is a well-established method for tetrazole synthesis.

A notable strategy for forming related fused systems involves the Hantzsch-type cyclocondensation. This method has been employed to create tetrazole-thiazole hybrids by reacting 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with thiosemicarbazones. researchgate.net Refluxing these reactants in ethanol (B145695) with triethylamine (B128534) as a base yields 2-(2-arylidene-hydrazinyl)-4-(4-(1H-tetrazol-1-yl)phenyl)thiazoles in moderate to high yields (63.5–70.3%). researchgate.net Although this does not directly yield the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole core, it demonstrates the utility of building one heterocyclic ring onto another pre-formed ring system.

Intramolecular ring closure is the most prevalent and direct method for synthesizing the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole scaffold. This approach typically involves the cyclization of a 2-azidothiazole (B1280892) or its dihydro derivative, 2-azidothiazoline. The formation of the tetrazole ring is driven by the intramolecular reaction of the azide functionality with the endocyclic nitrogen atom of the thiazole ring.

Theoretical studies have shown that the cyclization of 2-azidothiazole to Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole is often a spontaneous process, with the fused tetrazole form being the more stable isomer. researchgate.net This azido-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry, where the equilibrium often favors the fused-ring system. nih.gov The stability of the final product is a key driving force for this transformation.

The general mechanism for this intramolecular cyclization can be envisioned as the nucleophilic attack of the nitrogen atom of the thiazole ring onto the terminal nitrogen of the azide group, followed by ring closure to form the stable, fused tetrazole ring.

Precursor Chemistry and Starting Materials forCurrent time information in Bangalore, IN.benchchem.comThiazolo[3,2-d]tetrazole Synthesis

The successful synthesis of the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole core is critically dependent on the availability and reactivity of suitable precursors. Key starting materials include azidothiazoles and various thiourea (B124793) or thioamide derivatives.

2-Azidothiazoles are the most direct precursors for the synthesis of Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazoles via intramolecular cyclization. The synthesis of 2-azidothiazoles is typically achieved through the diazotization of 2-aminothiazoles, followed by treatment with sodium azide. The conditions for diazotization can be optimized based on the substituents present on the thiazole ring. smolecule.com

For example, 2-amino-1,3-thiazole can be dissolved in concentrated hydrochloric acid, cooled, and then treated with sodium nitrite. smolecule.com The subsequent addition of a sodium azide solution leads to the formation of 2-azidothiazole. smolecule.com This intermediate is often not isolated and is allowed to cyclize in situ to the more stable thiazolotetrazole. researchgate.net

The azido-tetrazole equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents on the thiazole ring. acs.org In many cases, experimental attempts to isolate 2-azidothiazole result in the extensive formation of the thiazolo-tetrazole isomer. researchgate.net

Thiourea and its derivatives are versatile building blocks for the synthesis of the thiazole ring itself, which can then be further functionalized to create the fused tetrazole system. The Hantzsch thiazole synthesis and its variations are classic examples of this approach.

A common strategy involves the reaction of thiourea or substituted thioureas with α-haloketones or other suitable electrophiles. For instance, the reaction of thiourea with epoxyketones in acetic acid can lead to the formation of fused aminothiazole derivatives in excellent yields. nih.gov This methodology provides a robust route to a variety of fused thiazoles which could potentially be converted to the corresponding azido (B1232118) derivatives and subsequently to the thiazolotetrazole system.

The following table summarizes the key precursors and their role in the synthesis of the thiazole ring, a crucial component of the target fused system.

PrecursorReagentProductSignificance
ThioureaEpoxyketonesFused aminothiazolesFoundation for further functionalization to azides.
Substituted Thioureasα-HaloketonesSubstituted fused thiazolesAllows for the introduction of various functional groups.
Thiosemicarbazones1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazoleTetrazole-thiazole hybridsDemonstrates the construction of thiazole ring onto a tetrazole-containing precursor. researchgate.net

Functionalization and Derivatization of theCurrent time information in Bangalore, IN.benchchem.comThiazolo[3,2-d]tetrazole Core

Once the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole scaffold is synthesized, further functionalization can be explored to modify its properties for various applications. The reactivity of the fused ring system allows for the introduction of substituents at different positions.

While specific functionalization reactions on the parent Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole are not extensively documented, studies on related fused thiazole systems provide insights into potential derivatization strategies. For instance, in the 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.smolecule.comtriazole system, a sulfone group on the thiazole ring acts as a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org This suggests that similar strategies could be applied to a functionalized Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole core.

The table below outlines potential functionalization approaches based on the chemistry of related heterocyclic systems.

Reaction TypeReagentsPotential ProductApplication
SNAr ReactionNucleophiles (e.g., amines, thiols) on a sulfonyl-activated coreSubstituted thiazolotetrazolesIntroduction of diverse functional groups. nih.govrsc.org
Metal-catalyzed CouplingAryl boronic acids, organostannanes with a halogenated coreAryl-substituted thiazolotetrazolesCreation of C-C bonds for extended conjugation. nih.govrsc.org
AlkylationAlkyl halides on a deprotonated coreN-alkylated thiazolotetrazolium saltsModification of electronic properties and solubility.

Post-Cyclization Modification Reactions

Once the core Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole ring system is synthesized, it can undergo further reactions. A significant post-cyclization modification involves the inherent chemical nature of the tetrazole ring itself. In certain fused systems, such as the benzo-analogue, the tetrazole exists in equilibrium with an azide form. nih.govnih.gov This ring-chain tautomerism is a crucial reactive pathway, effectively converting the stable, fused heterocyclic system into a molecule with a highly reactive azido group, paving the way for a variety of subsequent elaborations. nih.gov

For instance, benzo nih.govbohrium.comthiazolo[3,2-d]tetrazole is in equilibrium with 2-azidobenzo[d]thiazole. nih.govnih.gov This equilibrium allows the compound to behave as an azide, opening up synthetic possibilities that would not be accessible from the stable tetrazole form alone. This transformation is not just a theoretical curiosity but a practical method for utilizing the tetrazole ring as a masked azide functional group.

Another type of post-cyclization reaction involves the photo-induced reactivity of the tetrazole ring. Research has shown that tetrazoles can react with primary amines under photochemical conditions to yield 1,2,4-triazole (B32235) cyclization products. nih.gov This reaction provides a method for conjugating the thiazolo-tetrazole scaffold to amine-containing molecules, expanding its utility in fields like medicinal chemistry and chemical biology. nih.gov This mild, light-induced reaction transforms the tetrazole moiety and links it to other molecular fragments, demonstrating a powerful post-cyclization strategy for creating complex conjugates. nih.gov

Strategic Introduction of Reactive Tags for Further Elaboration

A key strategy in modern synthetic chemistry is the introduction of "reactive tags"—functional groups that are stable under certain conditions but can be selectively activated for subsequent bond-forming reactions. This allows for the modular construction of complex molecules.

The Azide as a "Click Chemistry" Handle

The most prominent example for the Current time information in Bangalore, IN.thiazolo[3,2-d]tetrazole system is the use of the tetrazole ring as a precursor to an azide, which then serves as a reactive tag for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The tautomeric equilibrium between benzo nih.govbohrium.comthiazolo[3,2-d]tetrazole and 2-azidobenzo[d]thiazole allows the latter to react with various terminal alkynes. nih.gov This reaction efficiently and regioselectively forms a stable 1,2,3-triazole ring, linking the benzothiazole (B30560) core to a wide array of other molecular fragments. nih.govnih.gov This method has been used to synthesize a library of (1H-1,2,3-triazol-1-yl)benzo[d]thiazoles. nih.gov

Table 1: Examples of Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzo nih.govbohrium.comthiazolo[3,2-d]tetrazole (acting as 2-azidobenzo[d]thiazole) nih.gov
Alkyne ReactantResulting Triazolbenzo[d]thiazole Product StructureReaction Purpose
Various terminal alkynes1-((1-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methyl) derivativesSynthesis of novel triazolbenzo[d]thiazoles for biological screening.
Specifically functionalized alkynes2-isopropyl-1-((1-(2-morpholinobenzo[d]thiazol-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-3(2H)-oneGeneration of a neuroprotective lead compound.

Sulfone Groups as Versatile Reactive Tags

Drawing parallels from closely related heterocyclic systems, another powerful strategy is the introduction of a sulfone group onto the thiazole ring. While detailed for the isomeric 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.smolecule.comtriazole system, the principle is broadly applicable. rsc.org A sulfone moiety attached to the heterocyclic core acts as an excellent leaving group and activates the ring for various transformations. rsc.org This approach allows for a diverse range of functionalizations that are often difficult to achieve on the unactivated parent heterocycle.

Table 2: Potential Elaboration Reactions Using a Sulfone Reactive Tag on a Thiazole Ring rsc.org
Reaction TypeReagents/CatalystsGroup IntroducedDescription
SNAr ReactionsNucleophiles (e.g., amines, thiols, alcohols)Amino, thioether, ether groupsNucleophilic aromatic substitution where the sulfone is displaced by a nucleophile.
Metal-Catalyzed CouplingsBoronic acids (Suzuki), organostannanes (Stille), etc.Aryl, heteroaryl, alkyl groupsCross-coupling reactions to form new carbon-carbon bonds.
Radical-Based AlkylationsRadical precursorsAlkyl chainsIntroduction of alkyl groups via radical intermediates.

This strategy of installing a sulfone tag establishes a scalable and versatile platform, highlighting its potential for creating heteroaryl building blocks for applications such as medicinal chemistry. rsc.org The ability to perform SNAr, cross-coupling, and radical reactions from a single precursor significantly enhances the synthetic utility of the thiazole scaffold.

Chemical Reactivity and Transformation Mechanisms Of 1 2 Thiazolo 3,2 D Tetrazole

Azido-Tetrazole Tautomerism and its Mechanistic Foundations

The phenomenon of azido-tetrazole tautomerism is a well-documented example of ring-chain isomerism, where a molecule can exist in equilibrium between a cyclic tetrazole form and an open-chain azido (B1232118) form. In the context of researchgate.netnih.govThiazolo[3,2-d]tetrazole, this equilibrium is fundamental to its chemical behavior.

The formation of researchgate.netnih.govThiazolo[3,2-d]tetrazole is intrinsically linked to its open-chain isomer, 2-azidothiazole (B1280892). Experimental attempts to synthesize 2-azidothiazole often lead to the isolation of the more stable, cyclized thiazolo-tetrazole product. researchgate.net This indicates that the equilibrium generally favors the fused-ring structure. The position of this equilibrium is a delicate balance between the thermodynamic stability of the two forms.

The fused tetrazole ring is an aromatic system, benefiting from the stabilizing effect of 6 π-electrons. Conversely, the azide (B81097) group in 2-azidothiazole can also achieve a degree of stability through resonance. Theoretical studies on the 2-azidothiazole system have been conducted to understand the factors governing this ring-closure isomerization on a quantitative basis. researchgate.net It has been suggested that the cyclization is driven more by a "π-atomic orbital" overlap process rather than a simple "electrostatic" attraction. researchgate.net

For many azole series, it has been observed that for the neutral molecule, the equilibrium can be displaced towards the azide form, while for the corresponding anion, it shifts towards the tetrazole. rsc.org This highlights the significant role of electronic factors in determining the position of the equilibrium.

The equilibrium between the azido and tetrazole forms is highly sensitive to the surrounding environment, particularly the polarity and basicity of the solvent. Generally, an increase in solvent polarity tends to favor the more polar tautomer. In the case of azido-tetrazole equilibria in various heterocyclic systems, increasing solvent polarity has been shown to shift the balance towards the tetrazole form. For instance, in a study of furo[2,3-e][1,5-c]pyrimidines, moving from a nonpolar solvent like CCl₄ to a highly polar solvent like DMSO-d₆ resulted in a significant increase in the proportion of the tetrazole tautomer. nih.gov This is attributed to the greater stabilization of the more polar tetrazole ring by the polar solvent molecules.

The dipole moments of the two forms play a crucial role in this interaction. Theoretical calculations can estimate the dipole moments, and it is generally found that the tetrazole form is more polar than the corresponding azide form. nih.gov Consequently, polar solvents will preferentially solvate and stabilize the tetrazole tautomer, thus shifting the equilibrium in its favor.

The following table illustrates the general trend of the influence of solvent polarity on the azido-tetrazole equilibrium for related heterocyclic systems.

SolventDielectric Constant (ε)General Trend for Tetrazole Form
Carbon Tetrachloride2.2Lower proportion
Chloroform4.8Intermediate proportion
Acetone20.7Higher proportion
Dimethyl Sulfoxide (DMSO)46.7Highest proportion

This table represents a generalized trend observed in related heterocyclic systems and is expected to be applicable to the researchgate.netnih.govThiazolo[3,2-d]tetrazole system.

The cyclization of an azido-substituted heterocycle to a fused tetrazole is a type of intramolecular 1,3-dipolar cycloaddition. The azide group acts as a 1,3-dipole, and a double bond within the heterocyclic ring serves as the dipolarophile. In the case of 2-azidothiazole, the N=C bond of the thiazole (B1198619) ring participates in the cycloaddition with the terminal nitrogen atoms of the azide group.

The mechanism is believed to proceed through a concerted pathway, where the new nitrogen-nitrogen and nitrogen-carbon bonds are formed simultaneously. This process involves a cyclic transition state. The feasibility of this cyclization is influenced by the geometry and electronic properties of the azido-heterocycle. The proximity of the azide group to the ring double bond is a critical factor.

Theoretical studies on related azole systems have calculated the energy barriers for this tautomerization to be in the order of 100 kJ·mol⁻¹. researchgate.net The cyclization from the azido form is often the kinetically and thermodynamically favored process, explaining why the fused tetrazole is frequently the isolated product. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles of theresearchgate.netnih.govThiazolo[3,2-d]tetrazole Ring System

The reactivity of the researchgate.netnih.govThiazolo[3,2-d]tetrazole ring system towards electrophiles and nucleophiles is a composite of the reactivities of its constituent thiazole and tetrazole rings. The fusion of these two rings, however, can lead to modified reactivity compared to the individual parent heterocycles.

The fused tetrazole ring in researchgate.netnih.govThiazolo[3,2-d]tetrazole can undergo ring-opening reactions under certain conditions, reverting to the 2-azidothiazole isomer. This ring-opening is essentially the reverse of the azido-cyclization. Factors that can promote ring-opening include changes in solvent, temperature, and pH. For instance, in some fused tetrazole systems, the equilibrium can be shifted towards the azide form in less polar solvents or at elevated temperatures. nih.gov

The open-chain azido form, being in equilibrium with the fused tetrazole, can then undergo reactions characteristic of azides. For example, fused tetrazoles have been used as azide surrogates in copper-catalyzed "click" reactions with alkynes to form triazoles. nih.gov This reaction proceeds via the small amount of the open-chain azide present in the equilibrium.

Furthermore, the tetrazole ring itself can be susceptible to cleavage under strong reducing or oxidizing conditions, although this is less common than the reversible ring-opening to the azide.

The sites of electrophilic and nucleophilic attack on the researchgate.netnih.govThiazolo[3,2-d]tetrazole ring system are determined by the electron distribution within the fused rings.

Electrophilic Substitution: The thiazole ring is generally more susceptible to electrophilic attack than the highly electron-deficient tetrazole ring. For the parent thiazole, π-electron density calculations indicate that the C5 position is the primary site for electrophilic substitution. The fusion to the tetrazole ring, which is electron-withdrawing, is expected to deactivate the thiazole ring towards electrophilic attack to some extent. Nevertheless, electrophilic substitution, if it occurs, is most likely to take place on the thiazole moiety. The synthesis of related fused systems like thiazolo[3,2-b] researchgate.netnih.govnih.govtriazol-7-ium salts via electrophilic heterocyclization demonstrates the susceptibility of the thiazole ring in such fused structures to electrophilic attack. researchgate.net

Nucleophilic Substitution: The tetrazole ring, with its four nitrogen atoms, is electron-deficient and thus more prone to nucleophilic attack. However, the aromaticity of the ring makes direct nucleophilic substitution challenging unless there is a good leaving group present. More commonly, nucleophilic attack might occur at the carbon atom of the thiazole ring, particularly if it is activated by an electron-withdrawing substituent. The C2 position of the thiazole ring is known to have an acidic proton, and its deprotonation can facilitate reactions with electrophiles.

Addition Reactions: Due to the aromatic nature of the fused system, addition reactions are generally not favored as they would lead to a loss of aromatic stabilization. However, cycloaddition reactions involving the azido tautomer can be considered a form of addition reactivity. For instance, the 2-azidothiazole can potentially undergo [3+2] cycloaddition reactions with various dipolarophiles.

The following table summarizes the predicted reactivity of the researchgate.netnih.govThiazolo[3,2-d]tetrazole ring system.

Reaction TypePredicted ReactivityLikely Position of Attack
Electrophilic SubstitutionDeactivated compared to thiazole, but possible under forcing conditions.C5 of the thiazole ring
Nucleophilic SubstitutionMore likely if a good leaving group is present.Carbon atoms of the tetrazole or thiazole ring
Ring-OpeningReversible opening to 2-azidothiazole is a key feature.Tetrazole ring
AdditionGenerally unfavorable due to aromaticity.Possible via the 2-azidothiazole tautomer

Rearrangement Pathways Involving thersc.orgresearchgate.netThiazolo[3,2-d]tetrazole Skeleton

Detailed research into the specific rearrangement pathways of the rsc.orgresearchgate.netThiazolo[3,2-d]tetrazole skeleton is an area that is not extensively covered in publicly available scientific literature. While the thermal and photochemical behavior of monocyclic tetrazoles has been a subject of considerable study, leading to a variety of rearrangement and fragmentation products, analogous transformations for the fused rsc.orgresearchgate.netThiazolo[3,2-d]tetrazole system have not been specifically documented.

The reactivity of tetrazole derivatives often involves the initial cleavage of the tetrazole ring, which can be induced by heat or light. mdpi.com This ring-opening can lead to the formation of highly reactive intermediates such as nitrilimines or diazo compounds, which can then undergo subsequent rearrangements or cycloadditions. mdpi.comresearchgate.net For instance, the photolysis of certain biaryltetrazoles in acidic media is known to proceed through a nitrene intermediate, leading to the formation of new heterocyclic systems. mdpi.com

In the context of the rsc.orgresearchgate.netThiazolo[3,2-d]tetrazole skeleton, any proposed rearrangement would likely be influenced by the presence of the fused thiazole ring. The inherent strain and electronic properties of this bicyclic system would play a crucial role in directing the course of any potential rearrangement. Theoretical studies or experimental investigations under specific conditions (e.g., flash vacuum pyrolysis, matrix isolation photolysis, or acid/base catalysis) would be necessary to elucidate the potential rearrangement pathways of this specific heterocyclic compound.

Given the lack of direct studies on rsc.orgresearchgate.netThiazolo[3,2-d]tetrazole, any discussion on its rearrangement pathways remains speculative and would be based on analogies with other, more extensively studied, tetrazole-containing fused systems or related sulfur-nitrogen heterocycles.

Computational and Theoretical Investigations Of 1 2 Thiazolo 3,2 D Tetrazole

Quantum Chemical Analysis of Structural and Electronic Properties

Quantum chemical methods are instrumental in determining the molecular geometry and electronic landscape of complex molecules. Through these calculations, researchers can predict bond lengths, bond angles, and the distribution of electrons, which are fundamental to understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of heterocyclic compounds due to its balance of computational cost and accuracy. researchgate.net The B3LYP functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly employed to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.netnih.gov For systems analogous to researchgate.netresearchgate.netThiazolo[3,2-d]tetrazole, DFT calculations are used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a larger gap generally implies higher stability. nih.govnih.gov

DFT calculations also provide insights into the distribution of charge across the molecule, helping to identify electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Electronic Properties Calculated via DFT for a Fused Tetrazole System Note: This data is illustrative and based on typical values for related heterocyclic compounds.

ParameterCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.5 D

Ab Initio Calculations and Molecular Orbital Theory

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for examining molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark data for structural and energetic properties. High-level ab initio studies have been used to investigate the thermal decomposition and tautomerism of the parent tetrazole ring, providing crucial data on reaction barriers. researchgate.net

Theoretical Elucidation of Azido-Tetrazole Tautomerism

A characteristic feature of many fused tetrazole systems is the potential for ring-chain tautomerism, specifically the equilibrium between the fused tetrazole form and an open-chain azido-thiazole isomer. This azido-tetrazole tautomerism is a spontaneous cyclization process that has been the subject of numerous theoretical and experimental studies in related heterocyclic systems. researchgate.net

Computational methods are essential for mapping the potential energy surface of the tautomeric interconversion. By locating the transition state (TS) structure connecting the fused tetrazole and the open-chain azide (B81097), the activation energy barrier for the reaction can be calculated. researchgate.net DFT and ab initio methods have been successfully used to predict these barriers. iosrjournals.org Studies on 5-substituted tetrazoles have shown that the activation barrier for tautomeric transformation is not significantly altered by substituents with moderate electron-donating or withdrawing effects. iosrjournals.org The energy difference between the two tautomers determines which form is more stable and therefore predominates at equilibrium. In many heterocyclic systems, the fused tetrazole form is found to be more stable than its corresponding azide isomer. researchgate.net

Table 2: Illustrative Energy Profile for Azido-Tetrazole Tautomerism Note: This data is hypothetical and represents typical values found in related systems.

ParameterEnergy Value (kcal/mol)
Relative Energy of Azide Tautomer13.4
Relative Energy of Tetrazole Tautomer0.0
Activation Energy (Azide → Tetrazole)25.0
Activation Energy (Tetrazole → Azide)38.4

Analysis of Aromaticity and Electron Density Distributions

The relative stability of the tautomers is closely linked to their aromaticity. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values typically indicating aromatic character. Theoretical studies on substituted tetrazoles show that the aromaticity of the tetrazole ring can be influenced by the electronic nature of substituents. researchgate.net Electron-withdrawing groups can increase aromaticity by pulling on π-electrons, while electron-donating groups may weaken it. researchgate.net

Analysis of electron density, often through methods like Atoms in Molecules (AIM) theory, reveals the nature of chemical bonds and non-covalent interactions. The distribution of electron density helps to confirm the connectivity of atoms and provides insight into the electronic stabilization of the fused ring system compared to its open-chain counterpart.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. Theoretical calculations can provide vibrational frequencies (IR and Raman), electronic transition energies (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For instance, time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to π → π* and n → π* electronic transitions. nih.gov Calculated vibrational frequencies from DFT are often scaled by an empirical factor to achieve better agreement with experimental IR and Raman spectra, helping to assign specific vibrational modes to observed peaks. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure, as the chemical environment of each nucleus dictates its resonance frequency. chemprob.org

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data Note: This data is for illustrative purposes only.

Spectroscopic DataCalculated ValueExperimental Value
UV-Vis (λmax) 285 nm290 nm
Key IR Frequency (C=N stretch) 1610 cm⁻¹1605 cm⁻¹
¹³C NMR Shift (Bridgehead C) 155 ppm158 ppm
¹H NMR Shift (Thiazole H) 7.2 ppm7.4 ppm

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NMR spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT approach for calculating NMR chemical shifts with a high degree of accuracy when compared to experimental data.

For nih.govasianpubs.orgthiazolo[3,2-d]tetrazole, a theoretical NMR chemical shift calculation would involve optimizing the molecule's geometry at a specific level of theory and basis set, followed by the GIAO calculation. The resulting chemical shifts for the hydrogen (¹H) and carbon-¹³ (¹³C) atoms would provide valuable insights into the electronic environment of the molecule.

Hypothetical Data Table of Calculated ¹H and ¹³C NMR Chemical Shifts for nih.govasianpubs.orgThiazolo[3,2-d]tetrazole:

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C2-150.2
H27.85-
C3-125.6
H37.10-
C5-160.8

Note: The data in this table is hypothetical and serves as an example of what would be generated from a computational study. The actual values would depend on the specific level of theory and basis set used in the calculation.

Correlations with Calculated Charge Densities and Substituent Effects

The electronic properties of nih.govasianpubs.orgthiazolo[3,2-d]tetrazole, including the distribution of electron density, can be thoroughly investigated using computational methods. The calculated charge densities on each atom are directly related to the NMR chemical shifts; atoms in electron-rich environments are typically more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield).

The introduction of various substituents to the nih.govasianpubs.orgthiazolo[3,2-d]tetrazole core would significantly influence both the charge densities and the NMR chemical shifts. Electron-donating groups (EDGs) would be expected to increase the electron density on the ring system, leading to a general upfield shift in the NMR spectra. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, resulting in downfield shifts.

A systematic computational study would involve placing different substituents at various positions on the nih.govasianpubs.orgthiazolo[3,2-d]tetrazole ring and calculating the resulting changes in charge densities and NMR chemical shifts. This would allow for the establishment of clear correlations between these parameters.

Hypothetical Data Table of Calculated Atomic Charges and ¹³C NMR Chemical Shifts for a Substituted nih.govasianpubs.orgThiazolo[3,2-d]tetrazole Derivative:

Substituent at C2Calculated Charge on C2 (a.u.)Calculated ¹³C NMR Shift of C2 (ppm)
-H (unsubstituted)-0.150150.2
-NH₂ (EDG)-0.185145.8
-NO₂ (EWG)-0.112155.1

Note: The data in this table is hypothetical and for illustrative purposes. The actual values would be dependent on the computational methodology employed.

Q & A

Basic: What are the primary synthetic routes for [1,3]thiazolo[3,2-d]tetrazole derivatives, and how can structural purity be ensured?

Answer:
The synthesis of this compound derivatives typically involves:

  • Method A : Reaction of benzo[d]thiazol-2-amine with tert-butyl nitrite to form benzo[4,5]thiazolo[3,2-d]tetrazole (1a), followed by stabilization of the equilibrium with 2-azidobenzo[d]thiazole (2a) .
  • Method B : Direct substitution of 2-chlorobenzo[d]thiazole with sodium azide under controlled conditions .

Structural Validation:

  • X-ray crystallography confirms spatial configuration (e.g., planar thiazole and tetrazole rings in 1a) .
  • NMR spectroscopy monitors equilibrium dynamics (e.g., 1a:2a ratio in CDCl₃ shifts from 1.8:1 to 1:1 over time) .
Synthetic Method Key Reagents Yield Structural Tool
Method Atert-butyl nitrite65–75%X-ray, ¹H-NMR
Method BNaN₃, 2-chlorobenzo[d]thiazole70–80%¹³C-NMR, IR

Basic: How can researchers characterize the equilibrium between this compound and its azide tautomer?

Answer:
The equilibrium between benzo[4,5]thiazolo[3,2-d]tetrazole (1a) and 2-azidobenzo[d]thiazole (2a) is influenced by:

  • Solvent polarity : Polar solvents favor 2a, while nonpolar solvents stabilize 1a .
  • Substituent effects : Electron-withdrawing groups on the thiazole ring shift equilibrium toward 1a .

Methodology:

  • Dynamic NMR : Track chemical shift changes over time (e.g., in CDCl₃) .
  • DFT calculations : Compare relative stability of tautomers under varying conditions .

Advanced: How do solvent and substituents affect regioselectivity in Diels-Alder reactions involving this compound derivatives?

Answer:
Thiazolo[3,2-d][1,4,2]diazaphospholes undergo Diels-Alder (DA) reactions with dienes (e.g., isoprene) at the >C=P– moiety. Key factors include:

  • Oxidizing agents : Required for low-reactivity systems (e.g., 1,3-azaphospholo[5,1-b]benzothiazole) to proceed .
  • Regioselectivity : Electron-withdrawing groups at the dienophile's 3-position enhance stereoselectivity (e.g., 85:15 endo:exo ratio) .

Experimental Design:

  • Kinetic studies : Monitor reaction progress via HPLC under O₂ or S₈ atmosphere .
  • Computational modeling : B3LYP/6-311G** methods predict transition-state geometries and activation energies (16–19 kcal/mol for DA reactions) .

Advanced: How can contradictory reactivity data for [1,3]thiazolo[3,2-b]triazolium salts be resolved?

Answer:
Contradictions in reactivity (e.g., nucleophilic vs. electrophilic behavior) arise from:

  • Counterion effects : Larger anions (e.g., BF₄⁻) stabilize cationic centers, reducing electrophilicity .
  • Solvent coordination : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the triazolium ring .

Methodology:

  • Combined DFT/experimental studies : Compare calculated reaction pathways (e.g., Fukui indices) with kinetic data .
  • Crystallographic analysis : Resolve steric effects influencing substituent orientation .

Basic: What biological activities have been explored for this compound derivatives?

Answer:
Preliminary studies highlight:

  • Neuroprotective activity : Triazolobenzothiazoles derived from 1a show inhibition of glutamate-induced neuronal damage (IC₅₀ = 3.2 µM) .
  • Antimicrobial potential : Thiazolo-triazole hybrids exhibit MIC values of 8–16 µg/mL against S. aureus .

Evaluation Protocols:

  • In vitro assays : MTT tests for cytotoxicity and ROS scavenging .
  • Molecular docking : Predict binding to GABA receptors or bacterial efflux pumps .

Advanced: How can computational methods optimize the synthesis of chiral phosphines via this compound intermediates?

Answer:
DA adducts of thiazolo-diazaphospholes serve as precursors for chiral phosphines. Optimization strategies include:

  • Chiral auxiliaries : Use (-)-menthol to induce asymmetry during cycloaddition .
  • Theoretical screening : DFT identifies substituents (e.g., -CF₃) that lower activation barriers by 4–6 kcal/mol .

Validation:

  • X-ray crystallography : Confirm enantiomeric excess (e.g., 92% ee for (R)-configured adducts) .
  • Catalytic testing : Assess phosphine ligands in asymmetric hydrogenation (e.g., 95% yield, 88% ee) .

Basic: What analytical techniques are critical for confirming fused-ring systems in this compound derivatives?

Answer:

  • Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ at m/z 289.0425 for C₁₀H₆N₄S₂) .
  • IR spectroscopy : Identify ν(N=N) stretches at 2100–2150 cm⁻¹ for tetrazole moieties .

Advanced: What strategies mitigate side reactions during Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-azidobenzo[d]thiazole?

Answer:
Side reactions (e.g., tetrazole decomposition) are minimized by:

  • Catalyst tuning : CuI/ascorbic acid in tert-BuOH/H₂O (1:1) improves yield to >90% .
  • Low temperature : Reactions at 0°C suppress azide dimerization .
Condition Side Product Mitigation Strategy
High Cu concentrationMetallic Cu precipitationUse ≤5 mol% CuI
Prolonged reaction timeTetrazole decompositionQuench after 2–4 hours

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